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molecular formula C13H19N3O2 B3346727 (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone CAS No. 1233094-59-1

(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B3346727
M. Wt: 249.31 g/mol
InChI Key: BPNQKYIRLSMIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471005B2

Procedure details

(4-Amino-3-methoxy-phenyl)-(4-methyl-piperazin-1-yl)-methanone was prepared in an analogous fashion to [(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone of Example 460c replacing [(S)-1-(3-Methoxy-4-nitro-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone with (3-Methoxy-4-nitro-phenyl)-(4-methyl-piperazin-1-yl)-methanone.
Name
[(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3-Methoxy-4-nitro-phenyl)-(4-methyl-piperazin-1-yl)-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(N2CCC[C@H](C(N3CCN(C)CC3)=O)C2)=CC=1OC.[CH3:25][O:26][C:27]1[CH:28]=[C:29]([C:36]([N:38]2[CH2:43][CH2:42][N:41]([CH3:44])[CH2:40][CH2:39]2)=[O:37])[CH:30]=[CH:31][C:32]=1[N+:33]([O-])=O>>[NH2:33][C:32]1[CH:31]=[CH:30][C:29]([C:36]([N:38]2[CH2:39][CH2:40][N:41]([CH3:44])[CH2:42][CH2:43]2)=[O:37])=[CH:28][C:27]=1[O:26][CH3:25]

Inputs

Step One
Name
[(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)N1C[C@H](CCC1)C(=O)N1CCN(CC1)C)OC
Step Two
Name
(3-Methoxy-4-nitro-phenyl)-(4-methyl-piperazin-1-yl)-methanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])C(=O)N1CCN(CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(=O)N1CCN(CC1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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